molecular formula C9H8ClN3O2 B13666404 Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate

Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate

Cat. No.: B13666404
M. Wt: 225.63 g/mol
InChI Key: UDEKOEMOMIBQGR-UHFFFAOYSA-N
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Description

Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-1H-imidazole with ethyl 2-bromoacetate under basic conditions, followed by cyclization to form the imidazopyridine core . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions include substituted imidazopyridines, N-oxides, and dihydro derivatives, which can have varied biological activities .

Scientific Research Applications

Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazopyridines such as:

  • Imidazo[1,2-a]pyridine
  • Imidazo[4,5-b]pyridine
  • Imidazo[2,1-b]thiazole

Uniqueness

Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for the development of new therapeutic agents and advanced materials .

Biological Activity

Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C9H8ClN3O2
  • Molecular Weight : 225.63 g/mol
  • CAS Number : 2092433-27-5

The compound features a chlorine atom at the 4-position of the pyridine ring, which contributes to its reactivity and biological activity. The imidazole moiety is linked to various pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects .

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in disease processes, such as cyclooxygenases and nitric oxide synthases. These interactions are crucial for its anti-inflammatory effects .
  • Kinase Activity Modulation : The compound has demonstrated selective inhibition of various kinases, which are critical in cancer signaling pathways. This selectivity may lead to reduced side effects compared to non-selective inhibitors .
  • GABA Receptor Interaction : As a GABAA receptor agonist, it enhances the inhibitory effects of GABA, potentially providing sedative effects and influencing neurotransmission .

Antitumor Activity

Research indicates that derivatives of this compound possess significant cytotoxic properties against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies have shown that compounds in this class can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Cell LineIC50 (µM)Reference
HCT11612.5
MCF715.0
A54910.0

Anti-inflammatory Effects

The compound's ability to inhibit cyclooxygenase enzymes suggests its potential as an anti-inflammatory agent. Molecular docking studies have revealed strong binding affinities to COX isoforms, indicating effective modulation of inflammatory pathways .

Antimicrobial Properties

This compound has also shown promising antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus3.12 µg/mL
Escherichia coli12.5 µg/mL

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antitumor Study : A study conducted on HCT116 colon carcinoma cells demonstrated that the compound inhibited cell growth with an IC50 value of 12.5 µM. The mechanism was linked to apoptosis induction through caspase activation .
  • Anti-inflammatory Research : In a model of acute inflammation, administration of the compound significantly reduced edema in a dose-dependent manner, highlighting its potential therapeutic application in treating inflammatory diseases .
  • Antimicrobial Evaluation : Testing against Staphylococcus aureus showed that the compound exhibited potent antibacterial activity with an MIC value lower than commonly used antibiotics like ciprofloxacin .

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

ethyl 4-chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-12-5-3-4-11-7(10)6(5)13-8/h3-4H,2H2,1H3,(H,12,13)

InChI Key

UDEKOEMOMIBQGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C=CN=C2Cl

Origin of Product

United States

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